4-Amino-2,3-dichloro-benzoic acid methyl ester 4-Amino-2,3-dichloro-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1807013-25-7
VCID: VC2600579
InChI: InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3
SMILES: COC(=O)C1=C(C(=C(C=C1)N)Cl)Cl
Molecular Formula: C8H7Cl2NO2
Molecular Weight: 220.05 g/mol

4-Amino-2,3-dichloro-benzoic acid methyl ester

CAS No.: 1807013-25-7

Cat. No.: VC2600579

Molecular Formula: C8H7Cl2NO2

Molecular Weight: 220.05 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2,3-dichloro-benzoic acid methyl ester - 1807013-25-7

Specification

CAS No. 1807013-25-7
Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
IUPAC Name methyl 4-amino-2,3-dichlorobenzoate
Standard InChI InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3
Standard InChI Key GRCMPRIJWCTEMT-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=C(C=C1)N)Cl)Cl
Canonical SMILES COC(=O)C1=C(C(=C(C=C1)N)Cl)Cl

Introduction

Chemical Identity and Structure

Basic Identification

4-Amino-2,3-dichloro-benzoic acid methyl ester represents a substituted benzoic acid methyl ester with amino and dichloro functional groups. The compound features strategically positioned functional groups that contribute to its chemical utility and reactivity profile.

ParameterInformation
Chemical Name4-Amino-2,3-dichloro-benzoic acid methyl ester
CAS Registry Number1807013-25-7
Molecular FormulaC₈H₇Cl₂NO₂
SynonymsMethyl 4-amino-2,3-dichlorobenzoate
AppearanceColorless or yellowish transparent substance

The structural arrangement of this compound includes a benzene ring substituted with an amino group at the para position (C-4), chlorine atoms at the ortho (C-2) and meta (C-3) positions, and a methyl ester group. This specific substitution pattern contributes to the compound's chemical behavior and synthetic utility.

Physical Properties

Although comprehensive physical property data for 4-Amino-2,3-dichloro-benzoic acid methyl ester is limited in the available scientific literature, several properties can be inferred based on its chemical structure and similar compounds.

The physical state at room temperature is solid, appearing as a colorless to yellowish transparent substance . The presence of the ester group, amino functionality, and chlorine substituents influences its solubility profile, making it likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide, while exhibiting limited solubility in water.

Synthesis and Production

Industrial Production

Industrial production of 4-Amino-2,3-dichloro-benzoic acid methyl ester is conducted by specialized chemical manufacturers like Hunan Chemfish Pharmaceutical Co., Ltd., located in Lugu High-tech Industrial Park, Hunan province, China . The compound is produced in facilities equipped with advanced chemical synthesis infrastructure.

The production capabilities for this compound include:

Production ParameterSpecification
Production CapacityPart of a 2000 Metric Ton/Year facility
Purity98%
Delivery Time15 days after order confirmation
PackagingN.W. 200 KGs/steel drum or as per client requirements

The manufacturing process likely employs reactors ranging from 1000L to 8000L, supported by auxiliary equipment including fractionating columns, boilers, refrigeration units, and sewage treatment facilities . Quality control is maintained through analytical instruments such as GC, HPLC, and NMR to ensure product purity and consistency.

Applications and Usage

Current Applications

The primary application of 4-Amino-2,3-dichloro-benzoic acid methyl ester is as an organic intermediate in chemical synthesis . The compound's structure, featuring reactive amino and ester groups along with the halogen substituents, makes it valuable for:

  • Pharmaceutical intermediates in active pharmaceutical ingredient (API) synthesis

  • Building blocks for agrochemical development

  • Synthesis of specialty chemicals and functional materials

The strategic placement of functional groups creates a scaffold for further chemical transformations, particularly in multi-step synthesis routes for complex molecules.

Hazard TypeClassification
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH335-H319-H315 (May cause respiratory irritation; Causes serious eye irritation; Causes skin irritation)
Precautionary StatementsP264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362

Similar precautions would likely apply to 4-Amino-2,3-dichloro-benzoic acid methyl ester, suggesting the need for appropriate personal protective equipment and handling procedures.

Comparative Analysis

Structural Comparison with Related Compounds

4-Amino-2,3-dichloro-benzoic acid methyl ester belongs to a family of substituted benzoic acid esters with varied functionalities. Comparing this compound with structurally related molecules provides insight into its unique properties and potential applications.

CompoundCAS NumberMolecular FormulaKey Structural Differences
4-Amino-2,3-dichloro-benzoic acid methyl ester1807013-25-7C₈H₇Cl₂NO₂Reference compound
Methyl 4-amino-2,3-difluorobenzoate886497-08-1C₈H₇F₂NO₂Contains fluorine instead of chlorine substituents
Methyl 4-amino-2,3-difluoro-5-nitrobenzoate284030-58-6C₈H₆F₂N₂O₄Contains fluorine instead of chlorine and additional nitro group
Methyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate3254-79-3C₁₅H₁₃Cl₂NO₂Different substitution pattern and larger molecular structure

The replacement of chlorine with fluorine, as seen in the related compounds, alters the electronic properties, bond strength, and reactivity. These variations influence physical properties, metabolic stability, and biological interactions, making each compound suitable for specific applications.

Reactivity Patterns

The reactivity of 4-Amino-2,3-dichloro-benzoic acid methyl ester is defined by its functional groups:

  • The amino group (-NH₂) at the 4-position serves as a nucleophilic center for reactions such as diazotization, acylation, and alkylation

  • The ester functionality allows for transesterification, hydrolysis, and reduction reactions

  • The chlorine atoms at positions 2 and 3 can participate in nucleophilic aromatic substitution reactions, depending on reaction conditions

  • The aromatic ring can undergo electrophilic substitution, though the existing substituents will direct the positioning of new groups

These reactivity patterns make the compound versatile for diverse synthetic transformations in pharmaceutical and fine chemical production.

Current Research and Future Directions

Research involving 4-Amino-2,3-dichloro-benzoic acid methyl ester is primarily focused on its utility as a synthetic intermediate. Current industrial applications emphasize its role in the preparation of more complex molecules for adhesives, dyes, medicines, resins, and ceramic coatings .

Future research directions may include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of catalytic transformations to access novel derivatives

  • Investigation of structure-activity relationships in biological systems

  • Application in the synthesis of materials with specialized electronic or optical properties

As chemical synthesis techniques continue to advance, the utility of 4-Amino-2,3-dichloro-benzoic acid methyl ester as a building block for more complex molecules is likely to expand, particularly in pharmaceutical and materials science applications.

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